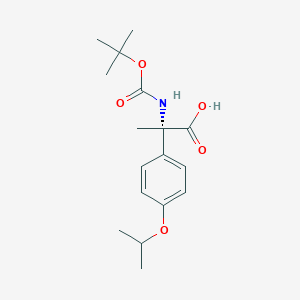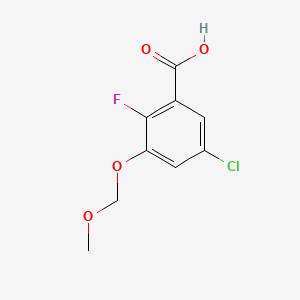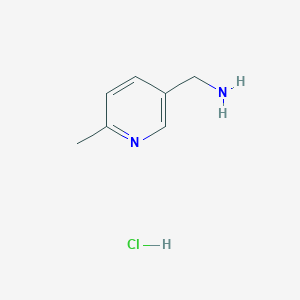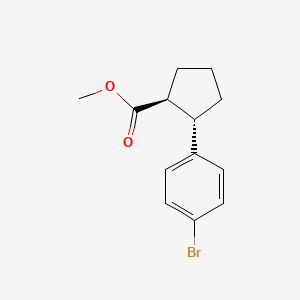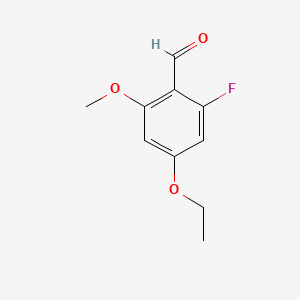
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO3 It is characterized by the presence of ethoxy, fluoro, and methoxy substituents on a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-fluoro-6-methoxybenzaldehyde typically involves the introduction of ethoxy, fluoro, and methoxy groups onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with appropriate reagents to introduce the desired substituents. For example, the ethoxy group can be introduced using ethyl iodide in the presence of a base, while the fluoro group can be introduced using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Ethoxy-2-fluoro-6-methoxybenzoic acid.
Reduction: 4-Ethoxy-2-fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethoxy-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
4-Methoxybenzaldehyde: Lacks both the fluoro and ethoxy groups.
2-Fluoro-6-methoxybenzaldehyde: Lacks the ethoxy group.
Uniqueness: 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is unique due to the combination of ethoxy, fluoro, and methoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
4-ethoxy-2-fluoro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-3-14-7-4-9(11)8(6-12)10(5-7)13-2/h4-6H,3H2,1-2H3 |
Clé InChI |
RCRCFHINVURZNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)F)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









